molecular formula C22H16BrClN4O2S B12138112 (3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12138112
M. Wt: 515.8 g/mol
InChI Key: LJCMHWGTYKUCMV-ZCXUNETKSA-N
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Description

(3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves multiple steps, starting with the preparation of the core indole structure. The process typically includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Thiazolo[3,2-b][1,2,4]triazole Moiety: This step involves the cyclization of appropriate precursors, such as thiosemicarbazide and α-haloketones, to form the thiazole ring, followed by further cyclization to introduce the triazole ring.

    Bromination and Chlorination:

    Butylation: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one apart is its complex structure, which combines multiple functional groups in a single molecule

Properties

Molecular Formula

C22H16BrClN4O2S

Molecular Weight

515.8 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H16BrClN4O2S/c1-2-3-9-27-16-8-7-13(23)11-15(16)17(20(27)29)18-21(30)28-22(31-18)25-19(26-28)12-5-4-6-14(24)10-12/h4-8,10-11H,2-3,9H2,1H3/b18-17-

InChI Key

LJCMHWGTYKUCMV-ZCXUNETKSA-N

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)/C1=O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C1=O

Origin of Product

United States

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